molecular formula C12H17ClFN3 B1477322 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine CAS No. 2098087-69-3

4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine

Cat. No.: B1477322
CAS No.: 2098087-69-3
M. Wt: 257.73 g/mol
InChI Key: MIZGCSBJFALSLL-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C12H17ClFN3 and its molecular weight is 257.73 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-6-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClFN3/c1-9-15-10(13)7-11(16-9)17-5-3-12(2,8-14)4-6-17/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZGCSBJFALSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)(C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a chlorinated pyrimidine core and a piperidine substituent, suggest multiple avenues for pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H15ClFN3C_{12}H_{15}ClFN_3, with a molecular weight of approximately 265.66 g/mol. The presence of the chlorine atom and the fluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Compounds similar to this pyrimidine derivative have been studied for their ability to act as agonists or antagonists at various receptors, particularly those involved in metabolic regulation.
  • Enzyme Inhibition : The chloropyrimidine structure allows for nucleophilic substitution reactions, leading to derivatives with distinct biological properties. This compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism.

Biological Activity Overview

Research indicates that derivatives of chloropyrimidine compounds exhibit diverse biological activities. The following table summarizes some relevant findings regarding similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Fluoro-2,4-diaminopyrimidineFluorinated at position 5 with amino groups at 2 and 4Antimicrobial properties
6-Methylpyrimidin-2(1H)-oneMethyl group at position 6Potential antitumor activity
2-Amino-5-chloropyrimidineAmino group at position 2 with chlorine at position 5Inhibitory effects on various enzymes

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in treating metabolic disorders. For instance, research involving similar chloropyrimidine derivatives has shown promising results as agonists for the glucagon-like peptide-1 receptor (GLP-1R), which plays a crucial role in glucose homeostasis and insulin secretion.

Study Example: GLP-1 Receptor Agonism

In vitro studies demonstrated that certain pyrimidine derivatives can enhance insulin secretion in pancreatic beta cells, suggesting their potential use in diabetes management. The mechanism involves the activation of GLP-1R pathways, leading to increased cAMP levels and subsequent insulin release.

Study Example: Enzyme Inhibition

Another study focused on the inhibitory effects of chloropyrimidine derivatives on enzymes such as dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism. The findings indicated that these compounds could effectively lower blood glucose levels in diabetic models by inhibiting DPP-IV activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine
Reactant of Route 2
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4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.